2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride
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Overview
Description
2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with a variety of molecular targets .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets via hydrogen bonding . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Given the diverse biological activities of 1,2,4-oxadiazole derivatives, it’s likely that multiple pathways could be impacted .
Result of Action
1,2,4-oxadiazole derivatives have been associated with a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride typically involves the cyclization of amidoximes with suitable reagents. One common method is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its biological activity.
Agrochemicals: The compound has been studied for its nematicidal activity against plant-parasitic nematodes.
Materials Science: Oxadiazole derivatives are used in the development of new materials with unique properties, such as high thermal stability and fluorescence.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring.
1,3,4-Oxadiazole derivatives: These compounds have a similar ring structure but with different nitrogen atom positions.
Uniqueness
2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4(2-6)5-7-3-9-8-5;/h3-4H,2,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEHYMONJDQWDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NOC=N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137851-43-3 |
Source
|
Record name | 2-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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